molecular formula C22H25N5O4 B2664054 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1002041-85-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Katalognummer B2664054
CAS-Nummer: 1002041-85-1
Molekulargewicht: 423.473
InChI-Schlüssel: RESAPFKQKFLCFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Inhibitors and Receptor Ligands

Research has focused on developing novel inhibitors targeting specific proteins and receptors, contributing to the understanding of disease mechanisms and therapeutic interventions. For instance, compounds structurally related to the given chemical have been investigated for their role as inhibitors of five-lipoxygenase activity protein (FLAP), showcasing excellent pharmacokinetics properties. This highlights the compound's potential in modulating inflammatory processes, which is crucial for conditions like asthma and arthritis (Latli et al., 2015).

Synthesis and Metabolic Stability Enhancement

The structural modification and synthesis of related compounds aim at improving metabolic stability, which is vital for developing more efficacious drugs with fewer side effects. Studies have explored various heterocyclic analogs to reduce metabolic deacetylation, enhancing the compound's stability and efficacy (Stec et al., 2011).

Antimicrobial and Anticancer Activities

Exploratory research into the antimicrobial and anticancer activities of compounds derived from or related to the given chemical structure has shown promising results. Novel antipyrine derivatives, incorporating various moieties, have been synthesized and evaluated for their antimicrobial activities, demonstrating the compound's potential in combating resistant bacterial strains (Mohamed & El-Sayed, 2019).

Radioligands for Medical Imaging

Compounds with structures akin to the given chemical have been developed as radioligands, contributing significantly to medical imaging techniques such as PET scans. These developments facilitate the non-invasive study of disease processes in vivo, offering insights into the localization and expression of specific receptors in various diseases, including neurodegenerative disorders (Fookes et al., 2008).

Novel Synthesis Methods

Research also extends to novel synthesis methods for related compounds, aiming to enhance the efficiency and yield of pharmacologically active molecules. Innovative approaches have been proposed for synthesizing heterocyclic compounds, potentially leading to new therapeutic agents with improved pharmacological profiles (Osyanin et al., 2014).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-5-17-10-21(29)26(22(24-17)27-15(3)8-14(2)25-27)12-20(28)23-11-16-6-7-18-19(9-16)31-13-30-18/h6-10H,4-5,11-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESAPFKQKFLCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.